2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[[5-(Benzenesulfonyl)-6-oxo-1H-pyrimid
Biological Activity
The compound 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide is a synthetic organic molecule with a complex structure that includes functional groups known for their potential biological activity. This article explores the biological properties, synthesis, and potential applications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is C19H17N3O4S3, with a molecular weight of approximately 429.51 g/mol. The presence of a pyrimidine ring, sulfonyl group, and acetamide moiety suggests significant interaction potential with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrimidine ring.
- Introduction of the sulfonyl group.
- Attachment of the difluorophenylacetamide moiety.
Each step requires optimization of reaction conditions to maximize yield and purity.
Anticancer Properties
Research has indicated that compounds similar to This compound exhibit significant anticancer activities. For instance, studies on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs) have shown that they effectively block cell cycle progression in the G(2)/M phase and bind to the colchicine-binding site on β-tubulin, leading to cytoskeleton disruption and cell death .
Antimicrobial Activity
Similar compounds have been evaluated for their antimicrobial properties. The structural features such as the benzenesulfonyl group are often associated with enhanced antimicrobial activity due to their ability to disrupt bacterial cell walls or interfere with metabolic pathways.
The mechanism of action for This compound likely involves:
- Inhibition of specific enzymes or receptors.
- Interaction with DNA or RNA, potentially leading to apoptosis in cancer cells.
Further studies using techniques such as molecular docking and binding assays are necessary to elucidate these mechanisms in detail.
Comparative Analysis
A comparison with structurally similar compounds can provide insights into its unique biological profile:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(5-cyano-4-cyclohexyl-6-oxo-1H-pyrimidin-2-yl)sulfanylacetic acid | Pyrimidine ring, cyano group | Antimicrobial |
N-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propyl]acetamide | Pyrimidine ring, amino group | Anticancer |
N-(1,3-benzothiazol-2-yl)-2-{[1-[2-(dimethylamino)ethyl]-2-oxo... | Benzothiazole moiety | Antimicrobial |
The unique combination of a benzenesulfonyl group and a methylsulfanylphenyl substituent in This compound may confer distinct pharmacological properties compared to other related compounds.
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Antiproliferative Activity : PIB-SOs demonstrated nanomolar range antiproliferative activities across multiple cancer cell lines .
- In Vivo Studies : Chick chorioallantoic membrane tumor assays indicated that certain derivatives effectively blocked angiogenesis and tumor growth with low toxicity profiles .
Properties
CAS No. |
866810-51-7 |
---|---|
Molecular Formula |
C18H13F2N3O4S2 |
Molecular Weight |
437.44 |
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C18H13F2N3O4S2/c19-11-6-7-14(13(20)8-11)22-16(24)10-28-18-21-9-15(17(25)23-18)29(26,27)12-4-2-1-3-5-12/h1-9H,10H2,(H,22,24)(H,21,23,25) |
InChI Key |
REWSALNVNOVSNB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.